
2-Thiophenemethanamine, 3-((3-methoxyphenyl)thio)-N,N-dimethyl-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Thiophenemethanamine, 3-((3-methoxyphenyl)thio)-N,N-dimethyl-, hydrochloride is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a thiophene ring, a methoxyphenyl group, and a dimethylamine moiety, making it a versatile molecule for chemical reactions and biological interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenemethanamine, 3-((3-methoxyphenyl)thio)-N,N-dimethyl-, hydrochloride typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources under acidic conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxyphenyl halide reacts with a thiophene derivative.
Introduction of the Dimethylamine Group: The dimethylamine group is often introduced through reductive amination, where a ketone or aldehyde intermediate reacts with dimethylamine in the presence of a reducing agent like sodium cyanoborohydride.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be critical to maintain the reaction conditions and optimize the production process.
化学反应分析
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as iron powder and hydrochloric acid.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using strong bases or nucleophilic catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, hydrochloric acid, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes depending on the nucleophile used.
科学研究应用
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to mimic natural substrates or inhibitors.
Medicine
Potential medicinal applications include its use as a precursor for drug development, particularly in designing molecules that target specific biological pathways or receptors.
Industry
In the materials science industry, this compound can be used to develop new materials with specific electronic or optical properties, such as conductive polymers or organic semiconductors.
作用机制
The mechanism of action of 2-Thiophenemethanamine, 3-((3-methoxyphenyl)thio)-N,N-dimethyl-, hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The thiophene ring and methoxyphenyl group can participate in π-π stacking interactions, while the dimethylamine group can form hydrogen bonds or ionic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
2-Thiophenemethanamine: Lacks the methoxyphenyl and dimethylamine groups, making it less versatile in chemical reactions.
3-Methoxyphenylamine: Lacks the thiophene ring, reducing its potential for π-π stacking interactions.
N,N-Dimethylthiophenemethanamine: Lacks the methoxyphenyl group, limiting its biological activity.
Uniqueness
2-Thiophenemethanamine, 3-((3-methoxyphenyl)thio)-N,N-dimethyl-, hydrochloride is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and biological interactions. This makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
134478-61-8 |
|---|---|
分子式 |
C14H18ClNOS2 |
分子量 |
315.9 g/mol |
IUPAC 名称 |
1-[3-(3-methoxyphenyl)sulfanylthiophen-2-yl]-N,N-dimethylmethanamine;hydrochloride |
InChI |
InChI=1S/C14H17NOS2.ClH/c1-15(2)10-14-13(7-8-17-14)18-12-6-4-5-11(9-12)16-3;/h4-9H,10H2,1-3H3;1H |
InChI 键 |
NBUFZNBWWXFBBC-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CC1=C(C=CS1)SC2=CC=CC(=C2)OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


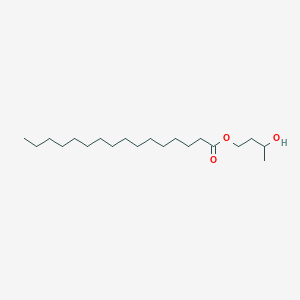
![4-O-[2-(diethylamino)ethyl] 1-O-ethyl 2-ethyl-2-phenylbutanedioate](/img/structure/B12776278.png)

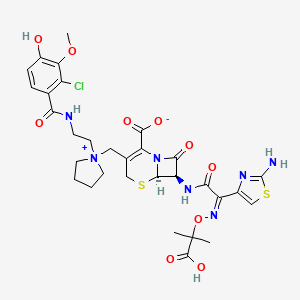

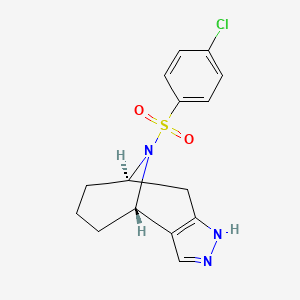
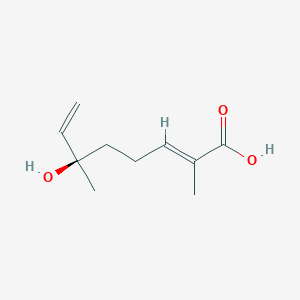
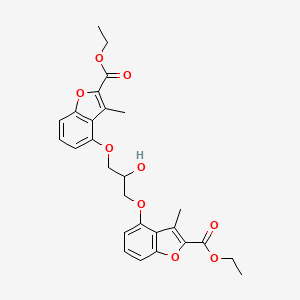

![N,4-dimethyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;4-methylbenzenesulfonate](/img/structure/B12776338.png)


![Propanamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-[[2-(2-cyanoethoxy)ethyl](2-hydroxyethyl)amino]-4-methoxyphenyl]-](/img/structure/B12776362.png)

